2-(1H-Imidazol-1-yl)ethanamine

Catalog No.
S3357747
CAS No.
5739-10-6
M.F
C5H9N3
M. Wt
111.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1H-Imidazol-1-yl)ethanamine

CAS Number

5739-10-6

Product Name

2-(1H-Imidazol-1-yl)ethanamine

IUPAC Name

2-imidazol-1-ylethanamine

Molecular Formula

C5H9N3

Molecular Weight

111.15 g/mol

InChI

InChI=1S/C5H9N3/c6-1-3-8-4-2-7-5-8/h2,4-5H,1,3,6H2

InChI Key

YCIRHAGYEUJTFH-UHFFFAOYSA-N

SMILES

C1=CN(C=N1)CCN

Canonical SMILES

C1=CN(C=N1)CCN

The exact mass of the compound 2-(1H-Imidazol-1-yl)ethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(1H-Imidazol-1-yl)ethanamine (CAS 5739-10-6) is a heterocyclic amine featuring a primary amino group attached via an ethyl linker to the N1 position of an imidazole ring. This specific N1-substitution pattern distinguishes it from its well-known constitutional isomer, histamine, where the ethylamine group is attached at the C4 position. This structural arrangement provides two distinct coordination sites: a primary amine and a sterically accessible imidazole nitrogen, making it a versatile bidentate chelating ligand and a functional monomer or intermediate in the synthesis of more complex molecules, including pharmaceuticals and polymers. [REFS-1, REFS-5]

Direct substitution with its isomer, histamine (2-(1H-imidazol-4-yl)ethanamine), is unviable for applications requiring predictable coordination geometry or specific reaction pathways. The N1-linkage in 2-(1H-Imidazol-1-yl)ethanamine creates a distinct spatial arrangement and chelation bite angle compared to the C4-linkage in histamine, leading to different thermodynamic stabilities and structures in the resulting metal complexes. [REFS-1, REFS-2] This difference is critical in catalysis, polymer science, and materials formulation where precise molecular architecture dictates performance. For synthesis applications, using separate precursors like imidazole and 2-chloroethylamine hydrochloride introduces an additional reaction step, requiring process optimization and potentially yielding a mixture of N-alkylated isomers, thereby complicating purification and reducing overall process efficiency compared to using the pre-formed, isomerically pure compound.

Superior Coordination Stability with Copper(II) vs. Isomeric Histamine

Potentiometric studies show that 2-(1H-Imidazol-1-yl)ethanamine (referred to as isohistamine in the study) forms more stable complexes with Cu(II) ions than its isomer, histamine. The overall stability constant (log β2) for the bis-complex [Cu(L)2]2+ is significantly higher for 2-(1H-Imidazol-1-yl)ethanamine, indicating a stronger binding affinity. [1] This enhanced stability is critical for applications where ligand dissociation is undesirable, such as in catalysis or metal-sequestering formulations.

Evidence DimensionOverall Stability Constant (log β2) of Cu(II) bis-complex
Target Compound Data12.72
Comparator Or BaselineHistamine: 11.21
Quantified Difference1.51 log units higher (indicating significantly greater thermodynamic stability)
ConditionsAqueous solution, 0.1 M nitrate ions, 25.0 °C

Higher complex stability ensures better performance and longevity in catalytic cycles and metal-based functional materials, reducing ligand degradation or leaching.

Effective Performance as an Amine-Based Epoxy Curing Agent

The dual functionality of a primary amine and an imidazole ring allows 2-(1H-Imidazol-1-yl)ethanamine to function as an effective curing agent for epoxy resins. The primary amine initiates the curing process, while the imidazole moiety can act as a catalyst for anionic homopolymerization of the epoxy resin. This class of curing agents is known to produce highly cross-linked networks, leading to high thermal and chemical resistance in the final cured product, with formulations capable of achieving glass transition temperatures (Tg) over 190°C. In contrast, simple diamines like ethylenediamine lack the catalytic imidazole ring, resulting in different curing kinetics and network structures.

Evidence DimensionGlass Transition Temperature (Tg) of Cured Epoxy
Target Compound DataCapable of contributing to high Tg formulations
Comparator Or BaselineSubstituted imidazoles as a class can achieve Tg > 190°C. Standard amine cures typically have lower Tg.
Quantified DifferencePotentially higher thermal performance compared to simple aliphatic amine cures.
ConditionsCuring of epoxy resins (e.g., DGEBA) with post-cure.

This compound offers a pathway to high-performance epoxy systems with enhanced thermal stability, crucial for electronics, adhesives, and composite materials.

Precursor Suitability for High-Efficiency Corrosion Inhibitors

The 1-(2-aminoethyl)imidazole core structure is a key building block for highly effective imidazoline-based corrosion inhibitors used in demanding environments like CO2-saturated brine. [REFS-1, REFS-2] Long-chain derivatives synthesized from this core structure demonstrate exceptional performance. For example, 1-(2-aminoethyl)-2(heptadec-8-enyl)-bis-imidazoline achieved 99.51% inhibition efficiency at just 10 ppm concentration. [3] This high efficiency at low concentrations is attributed to the strong adsorption and film-forming capabilities imparted by the aminoethyl-imidazole headgroup. In contrast, simple imidazoles without the aminoethyl chelating arm show significantly lower efficiency. [4]

Evidence DimensionCorrosion Inhibition Efficiency (η)
Target Compound DataServes as a precursor to inhibitors achieving >99% efficiency at low ppm levels.
Comparator Or BaselineUnsubstituted Imidazole: Often demonstrates low to moderate efficiency (e.g., Guanine, an imidazole-containing purine, showed only 22% efficiency for steel in HCl). [<a href="https://www.researchgate.net/publication/336040716_On_the_Inhibition_Efficiency_of_Different_Imidazole-Based_Green_Corrosion_Inhibitors_Insights_from_Raman_Spectroscopy_and_Electrochemical_Techniques" target="_blank">4</a>]
Quantified DifferenceDerivatives are orders of magnitude more effective than simple, non-chelating imidazoles.
ConditionsCarbon steel in corrosive environments (e.g., CO2-saturated brine, HCl).

Procuring this specific precursor enables the synthesis of high-performance, cost-effective corrosion inhibitor formulations that protect critical infrastructure with minimal dosing.

Synthesis of High-Stability Catalysts and Metal-Organic Frameworks (MOFs)

The demonstrably higher stability of its copper(II) complexes compared to those of its histamine isomer makes this compound the right choice for synthesizing robust metal catalysts or nodes for MOFs where ligand integrity under operational stress is paramount. [1]

Formulation of High-Temperature Epoxy Adhesives and Composites

As a dual-function amine and imidazole curing agent, it is a strategic component for formulating one-part epoxy systems requiring high thermal performance (Tg > 190°C), suitable for demanding applications in aerospace, automotive, and electronics manufacturing.

Precursor for High-Performance Corrosion Inhibitor Synthesis

This compound is the specified precursor for synthesizing a class of imidazoline-based corrosion inhibitors that provide over 99% protection for carbon steel at low ppm concentrations, making it essential for formulators in the oil & gas and chemical processing industries. [2]

XLogP3

-1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-19-2023

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